molecular formula C9H20O B012019 3-Ethyl-4-heptanol CAS No. 19780-42-8

3-Ethyl-4-heptanol

Cat. No.: B012019
CAS No.: 19780-42-8
M. Wt: 144.25 g/mol
InChI Key: TVEJPDXJKNOLDQ-UHFFFAOYSA-N
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Description

3-Ethyl-4-heptanol is an organic compound with the molecular formula C₉H₂₀O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of a heptane chain, with an ethyl group attached to the third carbon. This compound is used in various chemical processes and has applications in different fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethyl-4-heptanol can be synthesized through several methods, including:

    Grignard Reaction: This involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone. For instance, the reaction of ethylmagnesium bromide with 4-heptanone can yield this compound.

    Reduction of Ketones: Another method involves the reduction of 3-ethyl-4-heptanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-heptanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-ethyl-4-heptanone using oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC).

    Dehydration: In the presence of strong acids like sulfuric acid (H₂SO₄), it can undergo dehydration to form alkenes.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid, PCC, and potassium permanganate (KMnO₄).

    Dehydration: Strong acids such as sulfuric acid or phosphoric acid (H₃PO₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: 3-Ethyl-4-heptanone

    Dehydration: Various alkenes depending on the reaction conditions

    Substitution: Halogenated derivatives such as 3-ethyl-4-heptyl chloride or bromide

Scientific Research Applications

3-Ethyl-4-heptanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It can be used in studies involving the metabolism of alcohols and their effects on biological systems.

    Medicine: Research into its potential therapeutic effects and its role in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-ethyl-4-heptanol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with proteins, enzymes, and other biomolecules. Its effects are mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-heptanol
  • 4-Methyl-3-heptanol
  • 3-Ethyl-3-heptanol

Comparison

3-Ethyl-4-heptanol is unique due to the specific positioning of the ethyl group and the hydroxyl group on the heptane chain. This structural arrangement influences its physical and chemical properties, making it distinct from other similar compounds. For instance, the position of the hydroxyl group affects its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

3-ethylheptan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-4-7-9(10)8(5-2)6-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEJPDXJKNOLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CC)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885096
Record name 4-Heptanol, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-42-8
Record name 3-Ethyl-4-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19780-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Heptanol, 3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Heptanol, 3-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Heptanol, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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